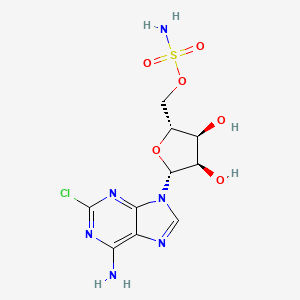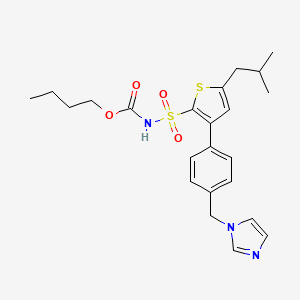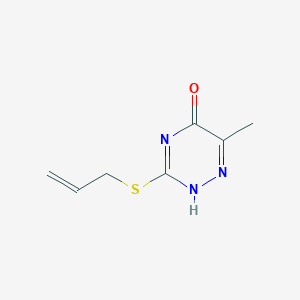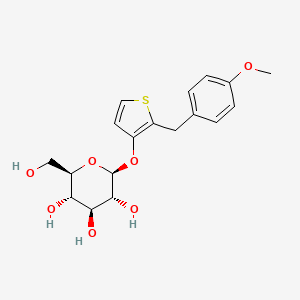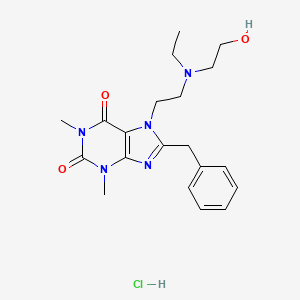
盐酸巴米芬林
描述
Bamifylline hydrochloride is a drug of the xanthine chemical class . It acts as a selective adenosine A1 receptor antagonist . It is a methylxanthine derivative indicated in the treatment of bronchial asthma and other conditions with bronchospasm .
Molecular Structure Analysis
The molecular formula of Bamifylline hydrochloride is C20H28ClN5O3 . The structure includes a xanthine core, which is a type of purine base found in most body tissues and fluids .科学研究应用
分析方法开发
- 用于巴米芬林测定的 RP-HPLC 方法:开发并验证了一种新的 RP-HPLC 方法,用于测定药物剂型中的盐酸巴米芬林。该方法显示出很高的线性和精密度,表明其可用于估算散装和药物形式中的巴米芬林 (P. Ravisankar et al., 2017).
药理学研究
- 对肺过敏反应的药理活性:巴米芬林有效减少了致敏豚鼠肺中的组胺、TXB2 和 SRS-A 释放,表明其在控制免疫反应方面的潜力。在这方面它比茶碱更有效,突出了其在抗过敏反应活性中的重要性 (F. Berti et al., 1990).
- 缺乏心脏兴奋作用:与其他黄嘌呤不同,巴米芬林在体外和体内心脏模型中均未表现出心脏兴奋作用。这种独特的特性可能归因于其与心脏膜上 Ca+(+) 移动相关的机制 (S. Bongrani et al., 1990).
- 腺苷 A1 受体活性:巴米芬林在大鼠脑中对 A1 受体亚型表现出高活性,使其成为选择性 A1 腺苷受体拮抗剂。这种特异性对于理解其对中枢神经系统的影响至关重要 (M. Abbracchio & F. Cattabeni, 1987).
代谢和药代动力学
- 代谢和药代动力学研究:巴米芬林的代谢产生各种化合物,包括磺酸盐和葡萄糖苷酸盐。它比茶碱更快达到血浆峰值,并且在重复给药后没有在血液中蓄积的证据。这些特征表明与茶碱相比,具有独特的药代动力学特征,为其治疗应用提供了见解 (L. Dodion & M. Aylward, 1978).
治疗应用
- 治疗严重支气管哮喘:一份病例报告表明,用巴米芬林治疗难以用口服茶碱控制的严重支气管哮喘症状有显着改善。这表明其作为哮喘的有效治疗替代方案的潜力 (D. Bijl & B. Speelberg, 1994).
- 慢性心力衰竭中的甲基黄嘌呤治疗:在一项研究中,研究了巴米芬林和其他甲基黄嘌呤药物对缺氧性慢性心力衰竭患者的临床和气体参数的影响。虽然有效,但其性能与其他甲基黄嘌呤(如多索茶碱和茶碱)进行了比较 (F. Dini et al., 1993).
作用机制
Target of Action
Bamifylline hydrochloride is a selective antagonist of the A1 adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. The A1 receptor plays a significant role in inhibiting adenylate cyclase activity, which decreases cyclic adenosine monophosphate (cAMP) levels.
Mode of Action
As an A1 adenosine receptor antagonist , bamifylline hydrochloride binds to these receptors and blocks their activation by adenosine . This prevents the downstream effects of receptor activation, such as the inhibition of adenylate cyclase activity.
Biochemical Pathways
The antagonistic action of bamifylline hydrochloride on the A1 adenosine receptor affects several biochemical pathways. These include the cGMP-PKG signaling pathway and the cAMP signaling pathway . By preventing the inhibition of adenylate cyclase, bamifylline hydrochloride can increase cAMP levels, which can have various downstream effects depending on the specific cell type and physiological context.
Pharmacokinetics
It is known that bamifylline hydrochloride is a methylxanthine derivative Methylxanthines are generally well absorbed from the gastrointestinal tract and are widely distributed throughout the body They are metabolized in the liver and excreted in the urine
Result of Action
The primary result of bamifylline hydrochloride’s action is the relief of bronchospasm . By blocking the inhibitory A1 adenosine receptors, bamifylline hydrochloride can increase cAMP levels, leading to bronchodilation. This makes it useful in the treatment of conditions like bronchial asthma and other conditions with bronchospasm .
Action Environment
The action of bamifylline hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Bamifylline hydrochloride inhibits plasma cholinesterases and can prolong the action of drugs such as suxamethonium, which are inactivated by these enzymes . Additionally, factors like the patient’s age, liver function, and kidney function can influence the drug’s pharmacokinetics and overall effect.
属性
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXHPORMXSXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-63-9 (Parent) | |
| Record name | Bamifylline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048721 | |
| Record name | Bamifylline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bamifylline hydrochloride | |
CAS RN |
20684-06-4, 3736-86-5 | |
| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20684-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bamifylline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMIFYLLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main analytical technique used to study Bamifylline Hydrochloride in pharmaceutical formulations?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique employed to analyze Bamifylline Hydrochloride in pharmaceutical formulations. This method offers high sensitivity, precision, and accuracy for quantifying the drug in various samples. [, , ]
Q2: Why is a stability-indicating method important for analyzing Bamifylline Hydrochloride?
A2: A stability-indicating method can differentiate between the active pharmaceutical ingredient (Bamifylline Hydrochloride) and its degradation products. This is crucial to accurately determine the drug's content in pharmaceutical formulations, especially after exposure to various stress conditions like heat, light, or different pH levels. [, ]
Q3: What types of detectors are commonly used with RP-HPLC for Bamifylline Hydrochloride analysis?
A3: UV detectors are predominantly used with RP-HPLC for analyzing Bamifylline Hydrochloride. The drug exhibits strong absorbance in the UV region, making it readily detectable. Researchers have identified specific wavelengths like 277nm and 272nm as optimal for detection. [, ]
Q4: What are some advantages of the developed RP-HPLC methods for analyzing Bamifylline Hydrochloride?
A4: The developed RP-HPLC methods for Bamifylline Hydrochloride are advantageous due to their simplicity, specificity, robustness, and cost-effectiveness. These methods have been validated according to ICH guidelines, ensuring their reliability and suitability for routine quality control analysis of pharmaceutical formulations. [, , ]
Q5: Has UV spectrophotometry been explored as an alternative method for analyzing Bamifylline Hydrochloride?
A5: Yes, UV spectrophotometric methods have also been developed and validated for determining Bamifylline Hydrochloride in pharmaceutical dosage forms. []
Q6: What types of stress conditions were used to assess the stability of Bamifylline Hydrochloride?
A6: Researchers have subjected Bamifylline Hydrochloride to various stress conditions, including acidic (0.1 N hydrochloric acid), basic (0.1 N sodium hydroxide), oxidative (30% H2O2), and thermal (105°C) conditions, to evaluate its stability and develop a stability-indicating analytical method. []
Q7: Besides HPLC and spectrophotometry, are there other techniques used to study Bamifylline Hydrochloride?
A7: Yes, a study utilized a PVC membrane ion-selective electrode for the determination of Bamifylline Hydrochloride in pure solutions and pharmaceutical preparations. [] This approach highlights the diverse analytical tools available for studying this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

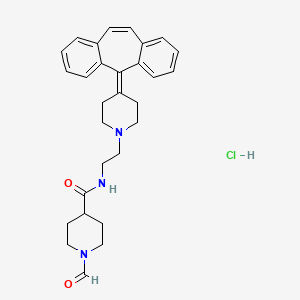
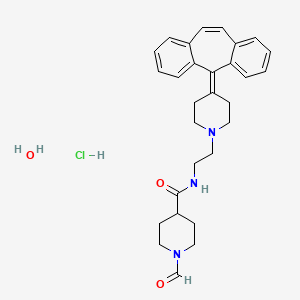

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
